molecular formula C7H20Cl3N3 B12976007 1,4,7-Triazecane trihydrochloride

1,4,7-Triazecane trihydrochloride

Cat. No.: B12976007
M. Wt: 252.6 g/mol
InChI Key: NQSXYNDZSPJABL-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Macrocyclic Polyamine Ligands

The exploration of macrocyclic polyamines began in earnest during the mid-20th century, paralleling advancements in supramolecular chemistry. While crown ethers and cyclodextrins dominated early research, the 1987 Nobel Prize awarded to Pedersen, Lehn, and Cram for their work on molecular recognition catalyzed interest in nitrogen-containing macrocycles. 1,4,7-Triazacyclononane (TACN) emerged as a foundational scaffold within this class, with its trihydrochloride salt becoming a standard precursor for synthesizing stable metal complexes.

Early synthetic routes for TACN derivatives, as detailed in seminal studies, involved cycloaddition reactions between dihalides and diamines under ultra-dilute conditions. For instance, Alphen’s pioneering work on cyclam (1,4,8,11-tetraazacyclotetradecane) laid methodological groundwork later adapted for TACN synthesis. The trihydrochloride form gained prominence due to its resistance to oxidation and ease of handling compared to the free base. Over the past decade, innovations in template-assisted synthesis and protective group strategies have streamlined TACN production, enabling its widespread use in both academic and industrial settings.

Properties

Molecular Formula

C7H20Cl3N3

Molecular Weight

252.6 g/mol

IUPAC Name

1,4,7-triazecane;trihydrochloride

InChI

InChI=1S/C7H17N3.3ClH/c1-2-8-4-6-10-7-5-9-3-1;;;/h8-10H,1-7H2;3*1H

InChI Key

NQSXYNDZSPJABL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCNC1.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Process Summary

Yields and Conditions

Step Product Yield (%) Key Conditions
1 N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine 70–90 0–40 °C, triethylamine, ethylene dichloride
2 tri(ethylene glycol) di-p-toluenesulfonate 75 25 °C, triethylamine, ethylene dichloride, reflux in methanol
3 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane 81.9 90 °C, toluene, NaOH, tetrabutylammonium bromide
4 1,4,7-triazacyclononane trihydrochloride 56.6–70 180–185 °C, H2SO4 oil; 110 °C, HCl

Method 2: Aqueous Sulfonamidation and Cyclization (US Patent US5284944A)

Process Summary

  • Sulfonamidation in aqueous medium

    • 1,4,7-diethylenetriamine is reacted with a sulfonyl chloride (e.g., tosyl chloride) in water using inorganic bases such as sodium hydroxide or potassium carbonate to maintain pH 8–12.
    • This aqueous system avoids organic solvents and simplifies workup.
  • Cyclization in biphasic system

    • The sulfonamidated intermediate is treated with an aprotic organic solvent (e.g., xylene) and a cyclizing agent such as ethylene glycol disulfonate or ethylene dibromide.
    • Additional base is added to deprotonate and promote ring closure.
  • Deprotection

    • Removal of sulfonyl protecting groups is achieved by acidolysis or other deprotection methods to yield the free triazacyclononane.

Key Features

  • The aqueous sulfonamidation step eliminates the need for organic solvent removal, improving environmental and operational efficiency.
  • The process reduces the number of synthetic steps from six to as few as two or four.
  • Use of water-soluble bases and controlled pH enhances reaction control and yield.
  • Cyclization is performed under milder conditions with improved scalability.

Reaction Conditions and Yields

Step Conditions Notes
Sulfonamidation 50–95 °C, aqueous NaOH or K2CO3, pH 8–12 Avoids organic solvents
Cyclization Biphasic system with xylene, base, 90 °C Use of ethylene dibromide or disulfonate
Deprotection Acidolysis or base treatment Removal of tosyl groups

Comparative Analysis of Preparation Methods

Aspect Method 1 (Tosylation in Organic Solvent) Method 2 (Aqueous Sulfonamidation)
Reaction Medium Organic solvents (ethylene dichloride, toluene) Aqueous medium with biphasic organic solvent
Number of Steps 4–5 steps 2–4 steps
Use of Bases Triethylamine, NaOH NaOH, K2CO3 (water-soluble inorganic bases)
Temperature Range 0–185 °C (varies by step) 50–95 °C
Yield Moderate to high (56–90%) Improved due to fewer steps
Scalability Suitable for industrial scale but complex More environmentally friendly and scalable
Purification Complexity Multiple filtration and washing steps Simplified due to aqueous system

Research Findings and Practical Notes

  • The tosylation of triethylenetriamine is a critical step requiring controlled temperature and stoichiometry to avoid incomplete protection or overreaction.
  • Cyclization efficiency depends on the choice of cyclizing agent; ethylene dibromide and ethylene glycol disulfonate are effective.
  • Deprotection under acidic conditions must be carefully controlled to prevent decomposition.
  • The trihydrochloride salt form is obtained by treatment with concentrated hydrochloric acid, which also aids in purification by precipitation.
  • The aqueous sulfonamidation method reduces environmental impact by minimizing organic solvent use and simplifying waste treatment.

Summary Table of Preparation Parameters

Parameter Method 1 (Organic) Method 2 (Aqueous)
Starting Material Diethylenetriamine Diethylenetriamine
Protecting Group p-Toluenesulfonyl chloride (Tosyl chloride) p-Toluenesulfonyl chloride
Base Triethylamine, NaOH NaOH, K2CO3
Solvent Ethylene dichloride, toluene Water, xylene (biphasic)
Cyclization Agent Tosylated ethylene glycol derivative Ethylene dibromide or ethylene glycol disulfonate
Temperature 0–185 °C (varies) 50–95 °C
Deprotection Acidolysis with HCl and H2SO4 Acidolysis or base treatment
Final Product 1,4,7-Triazacyclononane trihydrochloride 1,4,7-Triazacyclononane trihydrochloride
Yield Range (%) 56–90 Comparable or improved

Mechanism of Action

The mechanism of action of 1,4,7-Triazecane trihydrochloride involves its ability to form stable complexes with metal ions. The trivalent cyclic amine structure allows it to bind selectively to metal ions, facilitating various chemical reactions and applications. The reversible order-disorder states of cations and anions in the molecule contribute to its dielectric switching properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 1,4,7-Triazacyclononane trihydrochloride and related cyclic amines/salts:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Structural Features Primary Applications
1,4,7-Triazacyclononane trihydrochloride [82097-50-5] C₆H₁₅N₃·3HCl 238.58 9-membered triaza macrocycle Pesticide testing, chelation
Triazamate standard solution [112143-82-5] C₁₃H₂₂N₄O₃S 314.40 Triazole derivative with sulfonamide Pesticide residue analysis
N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide HCl Not provided C₇H₁₂F₃N₃O₂S·HCl (est.) ~310.7 (est.) 7-membered diazepane with sulfonamide Pharmaceutical research
Key Observations:
  • Ring Size and Nitrogen Content: 1,4,7-Triazacyclononane’s 9-membered triaza structure contrasts with Triazamate’s triazole ring (5-membered) and the diazepane derivative’s 7-membered ring .
  • Applications: While 1,4,7-Triazacyclononane is used in pesticide testing, Triazamate serves as a pesticide standard, and the diazepane derivative is explored for drug development due to its sulfonamide group .

Analytical Methods

  • Chromatography: For 1,4,7-Triazacyclononane trihydrochloride, reverse-phase HPLC with phosphate buffer (pH 7.5) and acetonitrile (80:20) is recommended, similar to methods used for Tizanidine hydrochloride analysis .
  • Detection Limits : Triazamate’s standard solution is quantified at 10 mg/L, reflecting stringent sensitivity requirements in pesticide testing .

Research Findings and Gaps

  • Toxicity Data: No explicit LD₅₀ or IC₅₀ values are available for 1,4,7-Triazacyclononane trihydrochloride in the provided evidence. However, Triazamate is classified as hazardous (code [危]4-1-II), suggesting stricter handling protocols .

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